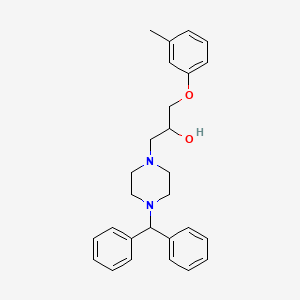![molecular formula C20H17NO6 B2778733 (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)prop-2-enamide CAS No. 2321343-49-9](/img/structure/B2778733.png)
(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, the description of a compound includes its IUPAC name, common names, and structural formula. The compound you mentioned appears to be an organic compound, likely with multiple functional groups.
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions, with each step typically involving reactants, reagents, and conditions. The yield and purity of each step would also be considered.Molecular Structure Analysis
This involves understanding the 3D structure of the molecule, including its stereochemistry. Techniques like X-ray crystallography, NMR, and IR spectroscopy are often used.Chemical Reactions Analysis
This would involve studying how the compound reacts with other substances. The conditions, reagents, and products of these reactions would be noted.Physical And Chemical Properties Analysis
This would include studying the compound’s melting point, boiling point, solubility, optical activity, and other physical and chemical properties.Applications De Recherche Scientifique
Solvent Interaction with Crystals
Edgar et al. (1999) explored the interaction of solvents with benzamide crystals, highlighting how solvent molecules can influence crystal morphology and induce twinning. The study's findings on the surface orientation and adsorption of amide cosolvents may offer insights into the crystalline behavior of related amide compounds in different solvents, potentially relevant to the synthesis and crystallization of "(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)prop-2-enamide" (Edgar, R., Schultz, T., Rasmussen, F., Feidenhans'l, R., & Leiserowitz, L., 1999).
Synthesis of Substituted Enamides
Berrée et al. (2009) reported a one-pot synthesis method for substituted enamides and enol benzoates, utilizing a Mitsunobu reaction followed by allylboration. This method could be applicable to synthesizing derivatives of the target compound by introducing substitutions at the enamide moiety, offering a route to diversify its structural and functional properties (Berrée, F., Gernigon, N., Hercouet, A., Lin, C., & Carboni, B., 2009).
Antifungal Potential of Benzamide Derivatives
Narayana et al. (2004) synthesized new benzamide derivatives with potential antifungal activity. The structural motifs in these compounds, particularly the benzamide core linked to different heterocycles, suggest that similar compounds, including the target molecule, might possess biological activities worth exploring for pharmaceutical applications (Narayana, B., Raj, K. K. V., Ashalatha, B. V., Kumari, N., & Sarojini, B., 2004).
Synthesis and Characterization of Novel Compounds
Wu et al. (2014) focused on synthesizing benzamide derivatives and evaluating their anti-fatigue effects, demonstrating the potential of benzamide compounds in developing therapeutics. The methodological approaches and biological assessments in this study could guide research into the health-related applications of the target compound (Wu, X., Fan, W., Pan, Y., Zhai, Y., Niu, Y., Li, C., & Mei, Q., 2014).
Safety And Hazards
The compound’s toxicity, flammability, and other hazards would be studied. This information is crucial for handling and storing the compound safely.
Orientations Futures
This could involve potential applications of the compound, further reactions it could undergo, and other research that could be done.
Propriétés
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO6/c22-14(15-6-7-18(27-15)16-2-1-9-24-16)11-21-20(23)8-4-13-3-5-17-19(10-13)26-12-25-17/h1-10,14,22H,11-12H2,(H,21,23)/b8-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STIYUVVXQQHBBL-XBXARRHUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCC(C3=CC=C(O3)C4=CC=CO4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCC(C3=CC=C(O3)C4=CC=CO4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

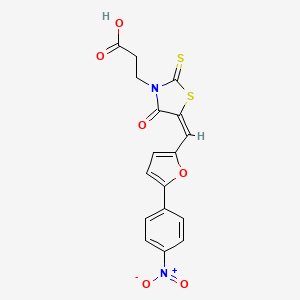
![2-(3-(3,4-dihydroquinolin-1(2H)-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2778652.png)
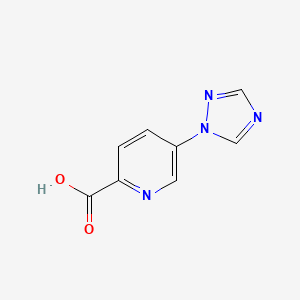
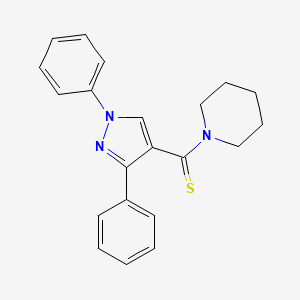
![2-[(3-Methylbutyl)amino]propanoic acid hydrochloride](/img/structure/B2778657.png)
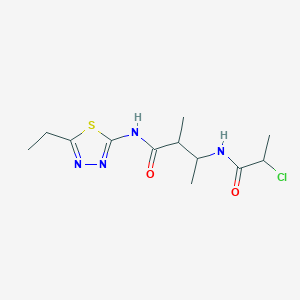
![N-[[5-[2-(2-methoxyethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2778660.png)
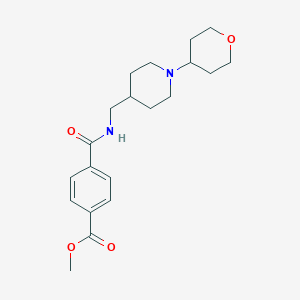
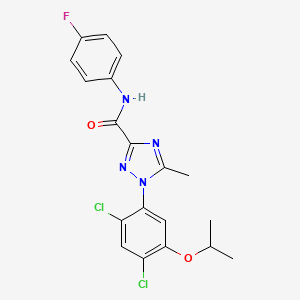
![2-((E)-2-((E)-2-chloro-3-((E)-2-(1,1,3-trimethyl-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium bis((trifluoromethyl)sulfonyl)amide](/img/structure/B2778664.png)
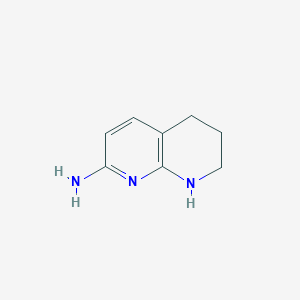
![2-((5-((benzo[d]thiazol-2-ylthio)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2778669.png)
